p-Phenylenediamine
p-Phenylenediamine
P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs.
1,4-phenylenediamine is a phenylenediamine in which the amino functions are at positions 1 and 4 of the benzene nucleus. It has a role as a hapten, a dye, a reagent and an allergen.
p-Phenylenediamine is primarily used as a dye intermediate and as a dye. Acute (short-term) exposure to high levels of p-phenylenediamine may cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans. Eczematoid contact dermatitis may result from chronic (long-term) exposure in humans. In rats and mice chronically exposed to p- phenylenediamine in their diet, depressed body weights, but no other clinical signs of toxicity, were observed in several studies. No information is available on the reproductive, developmental, or carcinogenic effects of p-phenylenediamine in humans. EPA has not classified p-phenylenediamine with respect to carcinogenicity.
P-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of p-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.
1,4-phenylenediamine is a phenylenediamine in which the amino functions are at positions 1 and 4 of the benzene nucleus. It has a role as a hapten, a dye, a reagent and an allergen.
p-Phenylenediamine is primarily used as a dye intermediate and as a dye. Acute (short-term) exposure to high levels of p-phenylenediamine may cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans. Eczematoid contact dermatitis may result from chronic (long-term) exposure in humans. In rats and mice chronically exposed to p- phenylenediamine in their diet, depressed body weights, but no other clinical signs of toxicity, were observed in several studies. No information is available on the reproductive, developmental, or carcinogenic effects of p-phenylenediamine in humans. EPA has not classified p-phenylenediamine with respect to carcinogenicity.
P-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of p-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.
Brand Name:
Vulcanchem
CAS No.:
106-50-3
VCID:
VC21116973
InChI:
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2
SMILES:
C1=CC(=CC=C1N)N
Molecular Formula:
C6H8N2
C6H8N2
C6H4(NH2)2
C6H8N2
C6H4(NH2)2
Molecular Weight:
108.14 g/mol
p-Phenylenediamine
CAS No.: 106-50-3
Cat. No.: VC21116973
Molecular Formula: C6H8N2
C6H8N2
C6H4(NH2)2
Molecular Weight: 108.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs. 1,4-phenylenediamine is a phenylenediamine in which the amino functions are at positions 1 and 4 of the benzene nucleus. It has a role as a hapten, a dye, a reagent and an allergen. p-Phenylenediamine is primarily used as a dye intermediate and as a dye. Acute (short-term) exposure to high levels of p-phenylenediamine may cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans. Eczematoid contact dermatitis may result from chronic (long-term) exposure in humans. In rats and mice chronically exposed to p- phenylenediamine in their diet, depressed body weights, but no other clinical signs of toxicity, were observed in several studies. No information is available on the reproductive, developmental, or carcinogenic effects of p-phenylenediamine in humans. EPA has not classified p-phenylenediamine with respect to carcinogenicity. P-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of p-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity. |
|---|---|
| CAS No. | 106-50-3 |
| Molecular Formula | C6H8N2 C6H8N2 C6H4(NH2)2 |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | benzene-1,4-diamine |
| Standard InChI | InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2 |
| Standard InChI Key | CBCKQZAAMUWICA-UHFFFAOYSA-N |
| Impurities | ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM. |
| SMILES | C1=CC(=CC=C1N)N |
| Canonical SMILES | C1=CC(=CC=C1N)N |
| Boiling Point | 513 °F at 760 mmHg (NTP, 1992) 267 °C 513 °F |
| Colorform | WHITE TO SLIGHTLY RED CRYSTALS WHITE PLATES FROM BENZENE, ETHER |
| Flash Point | 311 °F (NTP, 1992) 311 °F 156 °C c.c. 312 °F |
| Melting Point | 284 °F (NTP, 1992) 145-147 °C 139-147 °C 295 °F |
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